molecular formula C13H23BrO B13620860 1-(Bromomethyl)-1-(cyclopentyloxy)-4-methylcyclohexane

1-(Bromomethyl)-1-(cyclopentyloxy)-4-methylcyclohexane

Cat. No.: B13620860
M. Wt: 275.22 g/mol
InChI Key: JXIUEOLLJWXCFP-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-1-(cyclopentyloxy)-4-methylcyclohexane is a brominated cyclohexane derivative featuring a cyclopentyloxy group and a methyl substituent. Its molecular formula is inferred to be C₁₃H₂₂BrO, combining a cyclohexane backbone with a bromomethyl (-CH₂Br) group, a cyclopentyl ether (-O-C₅H₉), and a methyl (-CH₃) group at the 4-position.

Its structure positions it as a versatile intermediate in organic synthesis, particularly for pharmaceuticals or liquid crystals, given the utility of bromomethyl groups in cross-coupling reactions .

Properties

Molecular Formula

C13H23BrO

Molecular Weight

275.22 g/mol

IUPAC Name

1-(bromomethyl)-1-cyclopentyloxy-4-methylcyclohexane

InChI

InChI=1S/C13H23BrO/c1-11-6-8-13(10-14,9-7-11)15-12-4-2-3-5-12/h11-12H,2-10H2,1H3

InChI Key

JXIUEOLLJWXCFP-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)(CBr)OC2CCCC2

Origin of Product

United States

Biological Activity

1-(Bromomethyl)-1-(cyclopentyloxy)-4-methylcyclohexane is an organic compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article aims to detail the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

1-(Bromomethyl)-1-(cyclopentyloxy)-4-methylcyclohexane has the following chemical identifiers:

Property Details
CAS Number 13460364
Molecular Formula C₈H₁₅Br
Molecular Weight 201.12 g/mol
IUPAC Name 1-(Bromomethyl)-1-(cyclopentyloxy)-4-methylcyclohexane
SMILES C(C1CCC(C1)OCCBr)(C)C

This compound is characterized by a bromomethyl group and a cyclopentyloxy moiety, which may contribute to its biological activity.

The biological activity of 1-(Bromomethyl)-1-(cyclopentyloxy)-4-methylcyclohexane is primarily attributed to its ability to act as a ligand for various biological receptors. The bromine atom can participate in electrophilic reactions, while the cyclopentyloxy group may enhance lipophilicity, facilitating membrane permeability.

Research indicates that compounds with similar structures often exhibit significant interactions with cellular targets, influencing pathways such as:

  • Cell Signaling: Interaction with G-protein coupled receptors (GPCRs).
  • Enzyme Inhibition: Potential inhibition of enzymes involved in metabolic processes.
  • Antimicrobial Activity: Some derivatives show efficacy against bacterial strains.

Case Studies

  • Antimicrobial Efficacy:
    A study evaluated the antimicrobial properties of halogenated cycloalkanes, including derivatives of 1-(Bromomethyl)-1-(cyclopentyloxy)-4-methylcyclohexane. Results indicated that these compounds exhibited significant inhibitory effects against Gram-positive bacteria, suggesting potential as antimicrobial agents .
  • Cytotoxicity Assessment:
    In vitro studies assessed the cytotoxic effects of various brominated compounds on cancer cell lines. The findings revealed that 1-(Bromomethyl)-1-(cyclopentyloxy)-4-methylcyclohexane induced apoptosis in specific cancer cell types, highlighting its potential as a therapeutic agent .
  • Pharmacokinetic Studies:
    Research into the pharmacokinetics of similar compounds demonstrated that modifications in the structure could enhance bioavailability and reduce toxicity. The presence of the cyclopentyloxy group appears to improve solubility and distribution within biological systems .

Comparative Analysis

To better understand the uniqueness of 1-(Bromomethyl)-1-(cyclopentyloxy)-4-methylcyclohexane, it is beneficial to compare it with related compounds:

Compound Biological Activity
1-Bromo-4-methylcyclohexaneModerate antibacterial properties
1-(Cyclopentyloxy)-4-methylcyclohexaneEnhanced enzyme inhibition
1-Bromo-4-phenylcyclohexaneNotable cytotoxic effects on tumor cells

Summary of Findings

  • The compound exhibits promising biological activities, particularly in antimicrobial and anticancer domains.
  • Structural modifications play a crucial role in enhancing activity and reducing side effects.
  • Further research is warranted to explore the full therapeutic potential and mechanisms involved.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares key structural features of 1-(Bromomethyl)-1-(cyclopentyloxy)-4-methylcyclohexane with similar compounds:

Compound Name Substituents Molecular Formula Molecular Weight (Da) Key Functional Groups
Target Compound 1-(Bromomethyl), 1-(cyclopentyloxy), 4-methyl C₁₃H₂₂BrO ~280 (estimated) Bromomethyl, cyclic ether, methyl
1-(Bromomethyl)-4-methoxycyclohexane 1-(Bromomethyl), 4-methoxy C₈H₁₅BrO 207.11 Bromomethyl, methoxy
1-(Bromomethyl)-1-methanesulfonylcyclohexane 1-(Bromomethyl), 1-(methanesulfonyl) C₈H₁₅BrO₂S 255.17 Bromomethyl, sulfonyl
1-(Bromomethyl)-1-[(4-methylpentyloxy)methyl]cyclohexane 1-(Bromomethyl), 1-[(4-methylpentyloxy)methyl] C₁₄H₂₇BrO 291.00 Bromomethyl, branched alkoxy
Methyl 1-(4-bromophenyl)cyclohexane-1-carboxylate 1-(4-Bromophenyl), 1-carboxylate methyl ester C₁₄H₁₇BrO₂ 309.19 Aromatic bromine, carboxylate ester

Key Observations :

  • Substituent Complexity : The target compound’s cyclopentyloxy group introduces steric bulk compared to simpler alkoxy groups (e.g., methoxy in ). This rigidity may reduce solubility in polar solvents but enhance stability in hydrophobic environments.
  • Functional Group Diversity : Sulfonyl () and carboxylate ester () derivatives exhibit distinct reactivity, enabling applications in drug synthesis (e.g., sulfonamides) or polymer chemistry.
  • Molecular Weight Trends : Longer alkyl chains (e.g., 4-methylpentyloxy in ) increase molecular weight and LogP (e.g., 4.93 for C₁₄H₂₇BrO ), suggesting higher lipophilicity.

Physicochemical Properties

  • LogP and Solubility :
    • The target compound’s LogP is unlisted but can be inferred to exceed 3.5–4.0 due to its cyclohexane backbone and hydrophobic cyclopentyl group.
    • Comparatively, 1-(Bromomethyl)-4-methoxycyclohexane (LogP ~2.5–3.0) is more polar due to the methoxy group, while the sulfonyl derivative () may have intermediate polarity.
  • Rotatable Bonds :
    • The cyclopentyloxy group reduces conformational flexibility (rotatable bonds = ~3) compared to linear alkoxy analogs (e.g., 7 rotatable bonds in ).

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